ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride
Description
Ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride is a structurally complex molecule featuring:
- A pyrimidine core substituted with two amino groups (2,4-diamino) and a propylamino side chain containing a 2-chloroethyl-ethylamine moiety.
- A diazenyl (azo) linker (–N=N–) connecting the pyrimidine ring to a benzoate ester group.
- An ethyl ester at the para position of the benzoate, enhancing lipophilicity.
- A hydrochloride salt formulation, likely improving solubility and stability for pharmacological applications.
Properties
CAS No. |
19565-14-1 |
|---|---|
Molecular Formula |
C20H30Cl2N8O2 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C20H29ClN8O2.ClH/c1-3-29(13-10-21)12-5-11-24-18-16(17(22)25-20(23)26-18)28-27-15-8-6-14(7-9-15)19(30)31-4-2;/h6-9H,3-5,10-13H2,1-2H3,(H5,22,23,24,25,26);1H |
InChI Key |
LZUHEJMLCZIJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N)CCCl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Analogues with Azo/Amino Linkers and Benzoate Esters
Research Findings and Implications
- Pyrimidine-based analogues in and show activity against folate-dependent enzymes (e.g., dihydrofolate reductase), implying a plausible mechanism for the target .
- Structure-Activity Relationships (SAR) :
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